N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a phenyl group, along with a carboxamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 4-phenylpiperazine. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂/Pd, and nucleophiles like sodium hydroxide (NaOH). Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3,4-dichlorophenyl)-1,1-dimethylurea: An herbicide known for its inhibitory effects on photosynthesis.
3,4-dichloromethylphenidate: A stimulant drug with potent serotonin-norepinephrine-dopamine reuptake inhibition properties.
Propanil (3,4-dichloropropananilide): An anilide herbicide used for weed control.
Uniqueness
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research and industrial applications. Its structure also provides distinct biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C17H17Cl2N3O |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-7-6-13(12-16(15)19)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23) |
InChI Key |
MRQLEVOUDMOEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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